molecular formula C7H5N3O2 B1334596 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione CAS No. 26737-41-7

2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione

Cat. No.: B1334596
CAS No.: 26737-41-7
M. Wt: 163.13 g/mol
InChI Key: IRSJVKWTKZPKEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Functionalized Tetrahydropyridines

A study by Wasilewska et al. (2011) explored the synthesis of 1,2-dihydropyridine derivatives with potential biological activity through Diels-Alder reactions. The structures of the synthesized products were confirmed using various spectroscopic methods (Wasilewska et al., 2011).

2. Antagonist Activity in Neurotransmitter Receptors

Watanabe et al. (1992) investigated derivatives including 1,3,5-triazine-2,4(3H)-dione for their 5-HT2 and alpha 1 receptor antagonist activities. Some compounds showed potent 5-HT2 antagonist activity and moderate alpha 1 receptor antagonism (Watanabe et al., 1992).

Chemical Reactivity and Antifungal Activity

3. Synthesis and Antifungal Properties

A study by Ibrahim et al. (2009) discussed the synthesis of new pyrido[1,2-b][1,2,4]triazines with antifungal properties. The structural elucidation was based on elemental analysis and spectral data (Ibrahim et al., 2009).

Novel Organic Compounds

4. Synthesis of Organic Nitrates

Benedini et al. (1995) reported the synthesis and physico-chemical characterization of various diones, including 2H-pyrido[2,3-e]-1,3-oxazine-2,4(3H)-diones. This research contributes to the development of novel organic compounds (Benedini et al., 1995).

Fluorescent Organic Compounds

5. Red Fluorescent Organic Compounds

Research by Darehkordi et al. (2018) focused on synthesizing pyrido[1,2-b][1,2,4]triazines with considerable red light emission, contributing to the field of fluorescent organic compounds (Darehkordi et al., 2018).

Properties

IUPAC Name

pyrido[1,2-a][1,3,5]triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-6-8-5-3-1-2-4-10(5)7(12)9-6/h1-4H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSJVKWTKZPKEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=O)NC(=O)N2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382833
Record name 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26737-41-7
Record name 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione
Reactant of Route 2
2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione
Reactant of Route 3
Reactant of Route 3
2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione
Reactant of Route 4
Reactant of Route 4
2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione
Reactant of Route 5
2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione
Reactant of Route 6
2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione
Customer
Q & A

Q1: What structural features contribute to the 5-HT2 antagonist activity of 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione derivatives?

A1: Research indicates that incorporating a 4-(4-fluorobenzoyl)piperidine group at the 3-position of the 6,7,8,9-tetrahydro-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione scaffold, particularly with a 2-[2-(piperidin-1-yl)ethyl] linker, results in potent 5-HT2 antagonist activity. This is exemplified by compound 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione, which demonstrated potent 5-HT2 antagonist activity in vitro. [] Further research suggests that the 6,7,8,9-tetrahydro-2H-pyrido-[1,2-a]-1,3,5-triazine-2,4(3H)-dione ring system itself is a valuable component for designing 5-HT2 antagonists. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.